4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride
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Overview
Description
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of an indene moiety linked to an aniline group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride typically involves the reaction of 4-hydroxyaniline with 1-indanone under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indene moiety may play a crucial role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1H-inden-1-yloxy)phenol
- 4-(2,3-Dihydro-1H-inden-1-yloxy)benzoic acid
- 4-(2,3-Dihydro-1H-inden-1-yloxy)benzaldehyde
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride is unique due to the presence of both an indene moiety and an aniline group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yloxy)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)15;/h1-4,6-9,15H,5,10,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMXVJYRUHLRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC3=CC=C(C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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